5-(2-Hydroxymethylphenyl)-3-trifluoromethylphenol
Description
Properties
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-5-10(6-12(19)7-11)13-4-2-1-3-9(13)8-18/h1-7,18-19H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRPMDPSKHCGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686536 | |
| Record name | 2'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-37-5 | |
| Record name | 2'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyl Ether Protection
Regioselective Bromination
With the phenol protected, bromination at the 5-position is achieved using bromine in acetic acid under catalytic FeBr₃. The trifluoromethyl group’s meta-directing effect ensures preferential substitution at the 5-position:
Final Deprotection and Isolation
The benzyl protecting group is removed via hydrogenolysis to regenerate the phenolic hydroxyl group:
Analytical Characterization
Critical spectroscopic data for 5-(2-Hydroxymethylphenyl)-3-trifluoromethylphenol include:
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¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32–7.25 (m, 2H, ArH), 5.20 (s, 2H, CH₂OH), 4.85 (s, 1H, OH).
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¹³C NMR : δ 155.2 (C-OH), 134.5 (CF₃-C), 128.9–126.3 (ArC), 62.1 (CH₂OH).
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
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Regioselectivity in Bromination : Competing ortho/para substitution by residual phenolic OH necessitates rigorous protection. Alternative directing groups (e.g., sulfonic acids) may enhance selectivity.
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Boronic Acid Stability : The hydroxymethyl group in 2-(hydroxymethyl)phenylboronic acid is prone to oxidation. Protection as a silyl ether (e.g., TBS) during coupling, followed by TBAF deprotection, improves yields .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxymethylphenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form a methyl group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base or acid catalyst are typical.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include methyl derivatives.
Substitution: Products include esters or ethers.
Scientific Research Applications
5-(2-Hydroxymethylphenyl)-3-trifluoromethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxymethylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its dual functionalization: a hydroxymethylphenyl group (electron-donating via the hydroxyl) and a trifluoromethyl group (strong electron-withdrawing). Below is a comparative analysis with structurally related compounds from the literature:
Key Observations :
- Substituent Effects : The hydroxymethylphenyl group in the target compound introduces steric bulk and hydrogen-bonding capacity compared to simpler substituents like chlorine or fluorine in analogs .
- Electronic Profile : The trifluoromethyl group in all compounds enhances acidity (pKa reduction) due to its electron-withdrawing nature, but the hydroxymethylphenyl group may partially offset this effect via electron donation .
- Solubility : The hydroxymethyl group likely increases water solubility compared to chlorinated analogs (e.g., ), though this requires experimental validation.
Physicochemical Properties and Reactivity
Acidity
The trifluoromethyl group significantly lowers the pKa of the phenolic hydroxyl group. For example, 3-fluoro-5-(trifluoromethyl)phenol has a pKa ~6.5 (estimated), whereas the hydroxymethylphenyl group in the target compound may raise this slightly due to its electron-donating nature.
Reactivity
- Electrophilic Substitution: The trifluoromethyl group deactivates the phenol ring, directing electrophiles to the para position relative to the hydroxyl group.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 5-(2-Hydroxymethylphenyl)-3-trifluoromethylphenol with high purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the trifluoromethyl and hydroxymethyl groups. Purification is achieved via column chromatography using gradients of ethyl acetate/hexane. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C NMR for substituent positioning) and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to verify purity (>95%). Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference .
Q. What analytical techniques are critical for assessing the compound’s stability under varying pH conditions?
- Methodological Answer : Accelerated stability studies should be conducted at pH 2, 7, and 9 using buffered solutions. Samples are incubated at 37°C for 24–72 hours, followed by LC-MS analysis to detect degradation products. Quantify stability via peak area normalization in HPLC chromatograms. Include triplicate runs and control samples to account for solvent effects .
Advanced Research Questions
Q. How can environmental fate studies be designed to evaluate the persistence of 5-(2-Hydroxymethylphenyl)-3-trifluoromethylphenol in aquatic systems?
- Methodological Answer : Follow the INCHEMBIOL framework ():
- Partitioning : Measure octanol-water (log Kow) and soil adsorption coefficients (Kd) using shake-flask methods.
- Degradation : Conduct photolysis (UV light at 365 nm) and hydrolysis (pH 7.4, 25°C) experiments. Analyze degradation kinetics with first-order models.
- Biotic transformation : Use microbial consortia from contaminated sites; monitor metabolite formation via GC-MS .
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for this compound’s bioactivity?
- Methodological Answer :
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target receptors (e.g., cytochrome P450 isoforms).
- In vitro validation : Use enzyme inhibition assays (IC₅₀ determination) with fluorogenic substrates. Address discrepancies by standardizing assay conditions (e.g., buffer ionic strength, incubation time) and validating with orthogonal methods like surface plasmon resonance (SPR) .
Q. How should researchers design a study to assess the compound’s interaction with biological membranes?
- Methodological Answer : Utilize fluorescence anisotropy with labeled lipid bilayers (e.g., DPH probes) to measure membrane fluidity changes. Complement with molecular dynamics simulations (GROMACS) to model partitioning behavior. Compare results across lipid compositions (e.g., POPC vs. cholesterol-enriched membranes) to identify specificity .
Methodological & Safety Considerations
Q. What safety protocols are essential for handling 5-(2-Hydroxymethylphenyl)-3-trifluoromethylphenol in analytical laboratories?
- Methodological Answer :
- Exposure control : Use fume hoods for synthesis/purification steps. Monitor airborne concentrations with real-time FTIR spectroscopy.
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid contact with skin/mucous membranes due to phenolic toxicity.
- Waste disposal : Neutralize acidic/basic waste with 10% NaOH or HCl before disposal in designated containers .
Q. How can researchers optimize HPLC methods to separate this compound from structurally similar byproducts?
- Methodological Answer : Use a C18 reverse-phase column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v). Adjust flow rate (1.0 mL/min) and column temperature (40°C) to improve resolution. Validate specificity via spiked samples and mass spectrometry (Q-TOF) for peak identification .
Interdisciplinary Applications
Q. What cross-disciplinary approaches are recommended to study this compound’s dual role as a potential pharmaceutical intermediate and environmental contaminant?
- Methodological Answer : Integrate pharmacological assays (e.g., cytotoxicity screening in HepG2 cells) with ecotoxicological tests (e.g., Daphnia magna acute toxicity). Use life-cycle analysis (LCA) software (e.g., SimaPro) to model environmental release scenarios from synthesis facilities. Correlate bioactivity data with partition coefficients to predict ecosystem risks .
Data Interpretation & Validation
Q. How should conflicting results in photodegradation studies be addressed?
- Methodological Answer : Standardize light source intensity (e.g., 300 W/m² for UV-A) and use actinometry to calibrate irradiance. Replicate experiments across independent labs with shared reference materials. Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., dissolved oxygen levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
